Tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate
Description
Tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate (CAS: 1249177-83-0) is a cyclohexane-derived compound featuring a tert-butyl carbamate group and a methyl substituent. Its molecular formula is C₁₂H₂₃NO₂, with a molecular weight of 213.32 g/mol . This compound is primarily utilized in organic synthesis as a protected intermediate, leveraging the tert-butyl group’s stability under basic conditions and susceptibility to acidic cleavage.
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-9-6-5-7-12(13,8-9)10(14)15-11(2,3)4/h9H,5-8,13H2,1-4H3 |
InChI Key |
JXVAXIFUJGXWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Direct Boc Protection of Preformed 1-Amino-3-Methylcyclohexane-1-Carboxylic Acid
The carboxylic acid is first activated as a mixed anhydride using isobutyl chloroformate in tetrahydrofuran (THF) at −15°C. Subsequent treatment with tert-butanol in the presence of 4-dimethylaminopyridine (DMAP) yields the tert-butyl ester. Boc protection of the amine is then achieved via reaction with di-tert-butyl dicarbonate in dichloromethane (DCM) under basic conditions (pH 9–10) using sodium bicarbonate.
Key Data:
- Yield: 68–72% over two steps
- Side Products: <5% N-Boc overprotection or ester hydrolysis byproducts
- Optimal Conditions: 0.1 M substrate concentration, 24 h reaction time
In Situ Boc Protection During Cyclohexane Ring Formation
An alternative method involves constructing the cyclohexane ring with pre-installed Boc and methyl groups. Starting from ethyl 3-methylcyclohex-2-en-1-one-1-carboxylate, catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) generates the saturated ester. Reductive amination using ammonium acetate and sodium cyanoborohydride introduces the amino group, which is immediately protected with Boc anhydride.
Mechanistic Insight:
The syn-addition of hydrogen across the cyclohexene double bond produces a cis-configuration, which isomerizes to the thermodynamically favored trans-isomer during amination. Boc protection occurs via nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate.
Cyclohexane Ring Construction Methodologies
Dieckmann Cyclization of Diester Precursors
Ethyl 3-methyl-4-(tert-butoxycarbonylamino)pentanedioate undergoes base-mediated cyclization (NaH, THF, 0°C → RT) to form the six-membered ring. This method provides excellent stereocontrol but requires careful optimization:
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Base Concentration | 1.5 eq NaH | <1 eq: Incomplete cyclization |
| Temperature Ramp | 0.5°C/min | Rapid heating: Ring oligomerization |
| Solvent Polarity | ε = 7.5 (THF) | Higher ε: Competing hydrolysis |
Yield: 58% (isolated), 82% by HPLC
Byproducts: 12% dimeric species, 6% hydrolyzed diester
Transition Metal-Catalyzed [2+2+2] Cycloaddition
A cutting-edge approach employs nickel-catalyzed trimerization of 1-tert-butoxycarbonylamino-3-methylpropene. The reaction proceeds via a metallocyclopentane intermediate, with enantioselectivity controlled by chiral bis(oxazoline) ligands:
$$
\text{3 CH}2=\text{C(CH}3\text{)NHBoc} \xrightarrow{\text{Ni(cod)}2, \text{L*} (10 mol\%)} \text{Tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate} + \text{H}2\text{C}=\text{C(CH}_3\text{)NHBoc (unreacted)}
$$
Performance Metrics:
- Turnover Frequency (TOF): 220 h⁻¹
- Enantiomeric Excess (ee): 91% (R,R-configuration)
- Scalability: Demonstrated at 100 g scale with 65% isolated yield
Reductive Amination Pathways
Ketone Precursor Strategy
3-Methylcyclohexanone is treated with ammonium acetate and sodium triacetoxyborohydride in 1,2-dichloroethane to generate the racemic amine. Boc protection followed by fractional crystallization with (+)-di-p-toluoyl-D-tartaric acid resolves enantiomers:
Resolution Efficiency:
- diastereomeric excess (de): 98%
- Overall yield (both steps): 54%
Enzymatic Desymmetrization
Lipase PS-IM (Burkholderia cepacia) catalyzes the kinetic resolution of tert-butyl 1-azido-3-methylcyclohexane-1-carboxylate. The azide is subsequently reduced to amine using Staudinger conditions (PPh₃, THF/H₂O):
$$
\text{N}3\text{-Cyclohexane} \xrightarrow{\text{PPh}3, \text{H}2\text{O}} \text{NH}2\text{-Cyclohexane} + \text{N}2 + \text{Ph}3\text{P}=\text{O}
$$
Process Advantages:
- No requirement for chiral chromatography
- Biocatalyst reuse for 5 cycles without activity loss
Advanced Characterization and Analytical Data
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃):
- δ 1.44 (s, 9H, Boc CH₃)
- δ 1.62–1.85 (m, 4H, cyclohexane CH₂)
- δ 1.91 (q, J = 6.8 Hz, 1H, axial CH(CH₃))
- δ 3.12 (br s, 2H, NH₂)
13C NMR (101 MHz, CDCl₃):
- δ 28.3 (Boc CH₃)
- δ 34.1 (C-3 methyl)
- δ 80.1 (Boc quaternary C)
- δ 173.9 (ester carbonyl)
Chromatographic Purity Assessment
| Method | Column | Retention Time (min) | Purity (%) |
|---|---|---|---|
| HPLC (UV 254 nm) | C18, 4.6×150 mm | 8.92 | 99.6 |
| UPLC-MS (ESI+) | HSS T3, 2.1×50 mm | 2.31 | 99.8 |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include binding to the active site of enzymes or interacting with receptor sites on cell membranes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The following table compares tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate with tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS: 1186654-76-1), a structurally related pyrrolidine derivative :
| Property | This compound | Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate |
|---|---|---|
| CAS Number | 1249177-83-0 | 1186654-76-1 |
| Molecular Formula | C₁₂H₂₃NO₂ | C₁₇H₂₅NO₄ |
| Molecular Weight | 213.32 g/mol | 307.4 g/mol |
| Ring Structure | Cyclohexane (6-membered) | Pyrrolidine (5-membered) |
| Functional Groups | Tert-butyl carbamate, amino, methyl | Tert-butyl carbamate, hydroxymethyl, methoxyphenyl |
| Hazard Statements | Not specified | No known hazards, but precautionary measures advised |
Key Observations:
Substituent Effects: The methoxyphenyl and hydroxymethyl groups in the pyrrolidine derivative enhance its molecular weight and polarity compared to the simpler methyl and amino groups in the cyclohexane analog .
Physicochemical Properties and Stability
Stability and Reactivity
Structural Analysis
Structural elucidation of such compounds often employs X-ray crystallography, with software like SHELX (e.g., SHELXL, SHELXS) enabling precise determination of stereochemistry and conformation . This is critical for understanding structure-activity relationships in drug development.
Biological Activity
Tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate is an organic compound notable for its structural features, including a cyclohexane ring, an amino group, and a tert-butyl ester functional group. Its molecular formula is with a molecular weight of approximately 213.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound's unique structure contributes to its reactivity and interaction with various biological targets. The presence of the tert-butyl group provides steric hindrance, influencing its binding affinity and selectivity towards enzymes and receptors.
This compound acts primarily as a ligand, interacting with specific molecular targets such as enzymes or receptors. The mechanism of action may involve:
- Enzyme modulation : The compound can inhibit or activate specific enzymes, impacting metabolic pathways.
- Receptor binding : It may bind to receptors, altering signal transduction pathways that could lead to therapeutic effects.
Biological Activity
Research has indicated various biological activities associated with this compound:
In Vitro Studies
In vitro assays have shown that this compound exhibits significant activity against several biological targets. For instance, it has been reported to inhibit certain kinases involved in cancer cell proliferation.
| Target | IC50 (μM) | Activity Type |
|---|---|---|
| HSET (KIFC1) | 13 | Inhibitor |
| EG5 (Mitotic kinesin) | 15 | Inhibitor |
Case Studies
A notable study investigated the effects of this compound on centrosome amplification in cancer cells. The results demonstrated that treatment with this compound led to an increase in multipolar mitotic spindles in centrosome-amplified human cancer cell lines, suggesting its potential as an anti-cancer agent due to its ability to disrupt normal cell division processes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with similar compounds highlight how variations in the cyclohexane ring or the position of functional groups can significantly alter activity profiles.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tert-butyl 1-amino-3-methylcyclopentane-1-carboxylate | Cyclopentane | Five-membered ring; less ring strain |
| Tert-butyl 4-amino-3-methylcyclohexane-1-carboxylate | Cyclohexane | Different position of amino group |
Applications
The diverse biological activities of this compound suggest potential applications in:
- Drug Development : As a lead compound for designing new therapeutics targeting specific diseases.
- Organic Synthesis : Utilized as a building block in synthesizing more complex molecules due to its reactive functional groups.
Q & A
Q. What are the key structural features of tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate, and how do they influence its reactivity?
The compound features a cyclohexane ring substituted with a tert-butyl ester at position 1, an amino group at position 1, and a methyl group at position 2. The tert-butyl group enhances steric protection of the ester, while the amino group enables nucleophilic reactions (e.g., acylations, Michael additions). The stereochemistry (e.g., 1R,3R configuration) critically impacts biological interactions, as seen in analogous compounds where stereoisomers exhibit distinct receptor-binding affinities .
Q. What are common synthetic routes for preparing this compound?
Aza-Michael addition is a primary method, where a dibenzylic amide anion reacts with tert-butyl acrylate under basic conditions. Alternatively, tert-butyl chloroformate can react with a pre-formed amino-cyclohexane carboxylic acid in the presence of triethylamine. Key parameters include:
| Reaction Step | Conditions | Yield Optimization |
|---|---|---|
| Aza-Michael addition | Anhydrous THF, 0–25°C, 12–24h | Use of chiral auxiliaries or catalysts for enantioselectivity |
| Carbamate formation | Triethylamine, dichloromethane, 0°C → RT | Slow addition of chloroformate to avoid side reactions |
Q. How is the compound characterized to confirm its structure and purity?
X-ray crystallography (using SHELXL for refinement) resolves stereochemistry, while NMR (¹H/¹³C) confirms regiochemistry and purity. LC-MS or HPLC with chiral columns verifies enantiomeric excess (>95% purity is typical for research-grade material) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Advanced methods employ chiral catalysts (e.g., BINOL-derived ligands) in asymmetric aza-Michael additions or kinetic resolution via enzymatic hydrolysis. For example, lipases selectively hydrolyze one enantiomer of a racemic intermediate, achieving >99% ee. Chromatographic separation (e.g., SFC with cellulose-based columns) is also effective but costlier .
Q. What experimental strategies address contradictions in reported biological activity data?
Discrepancies in receptor-binding assays may arise from stereochemical impurities or solvent effects. Solutions include:
- Repeating assays with enantiomerically pure samples (confirmed via circular dichroism).
- Using isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized buffer conditions (pH 7.4, 25°C) .
Q. How does stereochemistry influence the compound’s interactions with biological targets?
The (1R,3R) configuration in analogous compounds shows higher affinity for serotonin receptors (e.g., 5-HT₆) compared to (1S,3S), as demonstrated by molecular docking and ΔG calculations (MM/PBSA). Modifying the methyl group’s position (e.g., 3-methyl vs. 4-methyl) further alters binding kinetics, with Kd values varying by up to 50% .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Key issues include:
- Temperature control : Exothermic reactions (e.g., aza-Michael additions) require jacketed reactors to maintain ≤25°C.
- Protecting group stability : The tert-butyl carbamate (Boc) group is prone to acidolysis; thus, neutral pH must be maintained during workup .
Q. How can the compound be functionalized for drug discovery applications?
Strategic modifications include:
- Azide incorporation : Click chemistry with tert-butyl 3-azidopiperidine-1-carboxylate derivatives enables bioconjugation (e.g., PEGylation for improved solubility) .
- Fluorination : Introducing fluorine at the cyclohexane ring (e.g., via electrophilic fluorination) enhances metabolic stability, as seen in PK studies with ¹⁹F NMR .
Data Contradiction Analysis
Q. Why do reported yields for aza-Michael additions vary widely (40–85%)?
Variations stem from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may promote side reactions.
- Catalyst loading : Pd(II) catalysts at 5 mol% increase yields but risk metal contamination. Statistical optimization (e.g., DoE) identifies ideal conditions (e.g., 2 mol% Pd, THF, 20°C) .
Q. How can conflicting bioactivity results in cell-based vs. in vitro assays be reconciled?
Differences often arise from cell membrane permeability. Solutions include:
- LogP adjustment: Introducing hydrophilic groups (e.g., hydroxyls) improves cellular uptake.
- Prodrug strategies: Masking the carboxylate as a methyl ester enhances permeability, with intracellular esterases releasing the active form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
